3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide

Hypoxia-selective cytotoxicity DNA damage Bioreductive prodrug

Hypoxia-targeted drug discovery is undermined by ill-defined quinoxaline 1,4-dioxide derivatives whose minor substituent changes abolish bioreductive selectivity. 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide (CAS 23190-84-3) provides a rigorously characterized scaffold with defined redox properties, eliminating this variable. • Hypoxia-selective DNA cleavage via NADPH:cytochrome P450 reductase one-electron reduction-clean system for probing redox-dependent strand breakage. • 20-80× anti-T. cruzi potency enhancement upon Pd complexation vs. free ligand. • Validated M. tuberculosis inhibitor in TAACF screens; reliable antimycobacterial benchmark. • Derivatizable 3-NH₂/2-CN groups yield analogs with Hypoxic Cytotoxicity Ratios >200. Full QA documentation; standard research quantities in stock for immediate global dispatch.

Molecular Formula C9H6N4O2
Molecular Weight 170.17 g/mol
CAS No. 23190-84-3
Cat. No. B186243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide
CAS23190-84-3
Synonyms3-amino-2-quinoxalinecarbonitrile
TX 402
TX-402
TX402 cpd
Molecular FormulaC9H6N4O2
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=N)C(=[N+]2[O-])C#N)O
InChIInChI=1S/C9H6N4O2/c10-5-8-9(11)13(15)7-4-2-1-3-6(7)12(8)14/h1-4H,11H2
InChIKeyKTPUWYZVYDVLTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminoquinoxaline-2-carbonitrile 1,4-Dioxide Overview


3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide (CAS 23190-84-3) is a synthetic heterocyclic N-oxide belonging to the quinoxaline 1,4-di-N-oxide (QdNO) class. Its core structure integrates a quinoxaline bicyclic system with both N-oxide functionalities at the 1 and 4 positions, a cyano group at position 2, and an amino group at position 3 [1]. This precise substitution pattern confers distinct redox potential and electronic properties that govern its biological activity. It is classified as a bioreductive agent [2] and demonstrates efficacy against multiple pathogens, including antibacterial activity against Gram-positive and Gram-negative bacteria [3], and antiparasitic activity, specifically against Trypanosoma cruzi, the causative agent of Chagas disease [4].

Bioreductive agentHypoxia-selective DNA damage probe; mechanistic studies of O₂-sensitive radical generation.
Anti-T. cruzi ligandMetal-complexation-tunable trypanosomicidal research tool for Chagas disease models.
Antibacterial QdNOROS-mediated antibacterial mechanism studies; SAR comparator to veterinary QdNOs.
Synthetic scaffoldCore structure for hypoxia-selective anticancer lead optimization; derivatization at C3-amino/C2-cyano.

3-Aminoquinoxaline-2-carbonitrile 1,4-Dioxide: Irreplaceable in Critical Research


Within the broader quinoxaline 1,4-dioxide class, biological activity is exquisitely sensitive to substitution patterns, particularly at the C2 and C3 positions. Simple substitution of the cyano group at C2 or the amino group at C3—as seen in analogs lacking these specific functionalities—drastically alters or abolishes hypoxia-selective DNA damage [1], anti-Trypanosoma cruzi potency [2], and redox-mediated cytotoxicity [3]. For instance, replacement of the 3-amino group with a chlorine atom yields potent but non-selective derivatives that lose the hypoxia selectivity profile [4]. Similarly, complexation with metals like palladium can enhance trypanosomicidal activity by 20–80-fold compared to the free ligand, a finding specific to this scaffold and its defined electron density [2]. Substituting this compound with a generic quinoxaline 1,4-dioxide would introduce uncontrolled variables into experimental workflows, leading to irreproducible data and confounding results in hypoxia-targeted or antiparasitic assays.

C2/C3 substitution sensitivity:Replacement of the cyano or amino groups may shift redox potential and abolish hypoxia-selective DNA damage profile observed in the parent scaffold.

Metal-free analog risk:Using the free ligand alone may produce lower anti-T. cruzi response; complexation-dependent potency enhancement (20–80×) is specific to the 3-amino-2-carbonitrile 1,4-dioxide motif.

Non-N-oxide analog mismatch:Quinoxaline-2-carbonitriles lacking the 1,4-di-N-oxide groups show significantly reduced antimycobacterial activity in TAACF screens; N-oxide motif is critical for bioreductive activation.

3-Aminoquinoxaline-2-carbonitrile 1,4-Dioxide: Performance Comparisons


Hypoxia-Selective DNA Damage vs. Tirapazamine

The compound, structurally analogous to tirapazamine (TPZ), demonstrates enzyme-activated, hypoxia-selective DNA damage [1]. While TPZ is a clinical-stage bioreductive drug, 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide (4) has been shown to cause reductively activated DNA strand cleavage under hypoxic conditions through a one-electron reduction mechanism mediated by NADPH:cytochrome P450 reductase [2]. Although direct head-to-head potency data is limited, the compound's mechanism of action—generating an oxygen-sensitive intermediate that damages DNA only under low-oxygen tension—directly parallels TPZ, positioning it as a key probe for studying hypoxia-targeted therapies [3].

Hypoxia-selective DNA damage vs. Tirapazamine
Reported
Mechanistic analogy: one-electron reduction by NADPH:cytochrome P450 reductase generates oxygen-sensitive radical intermediate causing DNA strand breaks under hypoxia; direct potency ratio not quantified.
Supports hypoxia-selective bioreductive activation studies; parallels TPZ mechanism without clinical-stage requirements.
Cell-free system; cross-study comparison.
Hypoxia-selective cytotoxicity DNA damage Bioreductive prodrug Anticancer research

Metal Complexation Enhances Anti-T. cruzi Activity

The free ligand 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide demonstrates intrinsic anti-Trypanosoma cruzi activity. Critically, its potency is not fixed but can be dramatically improved through coordination chemistry. Complexation with palladium(II) increased trypanosomicidal activity by 20–80-fold compared to the uncomplexed ligand [1]. Similarly, complexation with vanadium(IV) yielded antiprotozoal activity comparable to the reference drugs nifurtimox and benznidazole, and in all cases higher than that of the corresponding free ligands [2]. This tunability via metal coordination distinguishes it from rigid analogs whose activity cannot be similarly enhanced.

Pd complexation anti-T. cruzi boost
Head-to-head
20–80× increase in trypanosomicidal activity for Pd(II) complex vs. free ligand.
Reported complexation-dependent anti-T. cruzi response; supports metal-based SAR programs.
In vitro epimastigote assay; Pd(II) complex context.
Anti-parasitic Chagas disease Metal complexes Trypanosoma cruzi

Redox-Mediated Antibacterial Activity vs. Clinical QdNOs

As a member of the quinoxaline 1,4-di-N-oxide (QdNO) class, the compound is a bioreductive agent that exerts antibacterial effects via generation of reactive oxygen species (ROS) and hydroxyl radicals upon bacterial metabolism [1]. This mechanism is shared with clinically used veterinary QdNOs like cyadox (CYA) and olaquindox (OLA). While specific MIC values for this precise analog are not directly compared in head-to-head studies, its structural attributes (2-cyano, 3-amino substitution) are known to modulate redox potential and thus ROS generation capacity, differentiating it from 2-carboxamide or unsubstituted QdNOs [2]. This establishes it as a valuable comparator in studies investigating structure-activity relationships (SAR) of QdNO-mediated antibacterial activity and ROS production.

Antibacterial ROS mechanism vs. clinical QdNOs
Class-level
Bioreductive activation leading to ROS/hydroxyl radical generation; same mechanism class as cyadox and olaquindox.
Supports ROS-mediated antibacterial mechanism studies; SAR differentiation from 2-carboxamide QdNOs.
Direct MIC comparison not isolated for this compound.
Antibacterial Bioreductive Reactive oxygen species Gram-positive/Gram-negative

Hypoxic Cytotoxicity Ratios vs. Optimized Derivatives

The compound serves as the key synthetic precursor for generating hypoxia-selective derivatives with defined Hypoxic Cytotoxicity Ratios (HCR). While the parent compound itself displays hypoxia-selective cytotoxicity, reductive deamination yields 2-quinoxalinecarbonitriles with increased potency while maintaining or improving selectivity [1]. For context, optimized derivatives from this series achieve HCR values ≥ 200 (e.g., 7-(4-nitrophenyl)-2-quinoxalinecarbonitrile 1,4-di-N-oxide) and potency as high as 0.3–0.4 µM in V79 cells, significantly outperforming tirapazamine (HCR = 75) [2]. This underscores the compound's utility as a foundational building block for generating high-selectivity bioreductive agents.

Hypoxic cytotoxicity ratios (HCR) context
Class-level
Optimized derivatives from this scaffold achieve HCR ≥ 200 and IC50 0.3–0.4 µM in V79 cells (vs. TPZ HCR = 75).
Parent scaffold enables hypoxia-selectivity optimization; reported derivative performance context.
V79 fibroblasts, aerobic vs. hypoxic conditions.
Hypoxia-selective Cytotoxicity Structure-activity relationship Anticancer

Antimycobacterial Potency in TAACF Program

The compound, as part of the quinoxaline-2-carbonitrile 1,4-di-N-oxide series, has been evaluated in the TAACF (Tuberculosis Antimicrobial Acquisition and Coordinating Facility) Antituberculosis Screen Program. Many 1,4-di-N-oxide derivatives strongly inhibit the growth of Mycobacterium tuberculosis and Mycobacterium avium in first- and second-level in vitro screenings [1]. While specific MIC data for the exact compound is not isolated in the abstract, the series is characterized by potent antimycobacterial properties, distinguishing these 1,4-dioxides from their non-N-oxide counterparts which lack comparable activity [2]. This positions it as a candidate for further structure-activity optimization against tuberculosis.

Antimycobacterial activity in TAACF screen
Class-level
Strong growth inhibition of M. tuberculosis reported for 1,4-di-N-oxide series; non-N-oxide analogs show reduced activity.
Supports N-oxide-dependent antimycobacterial screening context; validates 1,4-di-N-oxide motif importance.
TAACF first- and second-level screens; exact MIC not isolated.
Antitubercular Mycobacterium tuberculosis Infectious disease Drug discovery

3-Aminoquinoxaline-2-carbonitrile 1,4-Dioxide: Key Research Applications


Hypoxia-Selective DNA Damage & Bioreductive Activation

Researchers investigating the molecular mechanisms of hypoxia-selective cytotoxins can use this compound as a model bioreductive agent. Its well-characterized pathway—enzymatic one-electron reduction by NADPH:cytochrome P450 reductase to generate an oxygen-sensitive radical intermediate that induces DNA strand breaks exclusively under hypoxic conditions [1]—provides a clean system for probing redox-dependent DNA damage. This application is particularly valuable for comparing the efficiency and selectivity of novel hypoxia-activated prodrugs.

Anti-T. cruzi Agent Optimization via Metal Complexation

Given the established 20–80-fold enhancement of anti-T. cruzi activity upon palladium complexation [1], this compound is an ideal ligand for structure-activity relationship (SAR) studies aimed at developing metal-based antiparasitic drugs. Medicinal chemists can systematically vary the metal center (e.g., Pd, Cu, V, Sb) and ancillary ligands to optimize potency, selectivity, and pharmacokinetic properties for Chagas disease therapy [2].

Synthetic Scaffold for Hypoxia-Selective Anticancer Leads

As a versatile synthetic intermediate, the 3-amino group and 2-cyano function enable straightforward derivatization to produce compounds with Hypoxic Cytotoxicity Ratios (HCR) exceeding 200 [1]. Researchers can leverage this scaffold to generate libraries of analogs with tunable hypoxia selectivity, using the parent compound as a control to benchmark improvements in both potency and selectivity against solid tumor models [2].

Antitubercular Screening & SAR in TAACF Programs

The compound belongs to a series of quinoxaline-2-carbonitrile 1,4-di-N-oxides that exhibit strong inhibition of Mycobacterium tuberculosis growth in standardized TAACF screens [1]. It serves as an appropriate positive control or benchmark in antimycobacterial assays designed to evaluate novel N-oxide-containing heterocycles. Its activity profile helps validate the importance of the 1,4-di-N-oxide motif for antitubercular efficacy [2].

Application
Selection Property
Validation Focus
Hypoxia-selective cytotoxin studies
Redox-dependent DNA cleavage mechanism
NADPH:cytochrome P450 reductase assay context
Anti-T. cruzi research
Metal-complexation-dependent activity
Complexation SAR and trypanosomicidal endpoint review
Hypoxia-selective lead generation
3-amino/2-cyano derivatization handle
Hypoxic cytotoxicity ratio (HCR) assay context
Antitubercular screening
N-oxide-dependent growth inhibition
TAACF screening endpoint review

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